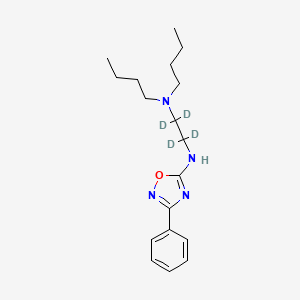

Glycidyl Stearate-d35

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Glycidyl Stearate-d35 can be synthesized from edible oil or fat. A 10 mg sample of the oil or fat is dissolved in acetone, spiked with deuterium-labeled analogs of glycidyl esters, and then purified by a two-step chromatography process . This process involves the use of C18 and normal silica solid phase extraction (SPE) cartridges with methanol and 5% ethyl acetate in hexane, respectively .Chemical Reactions Analysis

Glycidyl fatty acid esters, such as Glycidyl Stearate-d35, could theoretically be hydrolyzed by lipases to the parent glycidol in the gastrointestinal tract . The detection of target glycidyl fatty acid esters is accomplished by LC-MS/MS using positive ion atmospheric pressure chemical ionization operating in Multiple Reaction Monitoring mode monitoring 2 ion transitions for each analyte .Safety and Hazards

Glycidyl Stearate-d35 is an irritant of the skin, eyes, mucous membranes, and upper respiratory tract . Exposure to Glycidyl Stearate-d35 may also cause central nervous system depression, followed by central nervous system stimulation . It is listed as an IARC Group 2A Agent, meaning that it is "probably carcinogenic to humans" .

properties

CAS RN |

1246820-60-9 |

|---|---|

Product Name |

Glycidyl Stearate-d35 |

Molecular Formula |

C21H40O3 |

Molecular Weight |

375.762 |

IUPAC Name |

oxiran-2-ylmethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoate |

InChI |

InChI=1S/C21H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h20H,2-19H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2 |

InChI Key |

OUQGOXCIUOCDNN-KNAXIHRDSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC1CO1 |

synonyms |

Octadecanoic Acid-d35 2-Oxiranylmethyl Ester; Stearic Acid-d35 2,3-Epoxypropyl Ester; Glycidyl Octadecanoate-d35; NSC 404228-d35; Stearic Acid-d35 Glycidyl Ester; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole-5-carbonyl chloride](/img/structure/B586881.png)

![Dimethyl 3-[2-(Ethylsulfonyl)propyl]glutarate](/img/structure/B586891.png)

![Dimethyl 3-Hydroxy-3-[2-(ethylsulfonyl)propyl]glutarate](/img/structure/B586893.png)